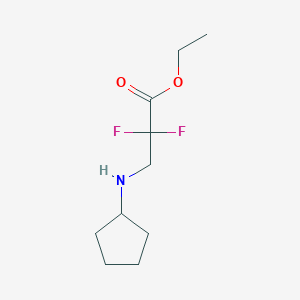












|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([F:10])([F:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:11]1(=O)[CH2:15][CH2:14][CH2:13][CH2:12]1.CC([O-])=O.[Na+].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])(O)=O.[Na+]>CCOC(C)=O.C1COCC1>[CH:11]1([NH:1][CH2:2][C:3]([F:10])([F:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
1.31 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(C(=O)OCC)(F)F
|
|
Name
|
|
|
Quantity
|
0.46 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)=O
|
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
to stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
The reaction was left
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice-salt bath
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were then separated
|
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling in the bath
|
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with EtOAc (2×50 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with cold NaHCO3, (sat. 20 mL×2) brine (20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)NCC(C(=O)OCC)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 960 mg | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |